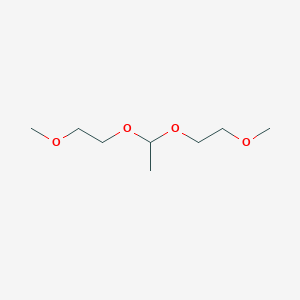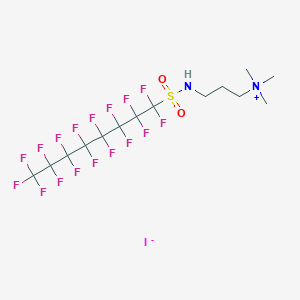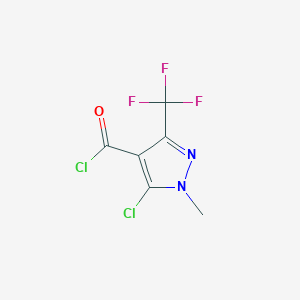![molecular formula C11H15ClO2 B154394 Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1S)-(9CI) CAS No. 129646-48-6](/img/structure/B154394.png)
Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1S)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1S)-(9CI) is a chemical compound that has been widely used in scientific research. This compound is also known as norcamphor-4,7-dione and is a bicyclic ketone. The compound has been used in various fields of research, including organic chemistry, biochemistry, and pharmacology.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1S)-(9CI).
Mecanismo De Acción
The mechanism of action of Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1S)-(9CI) is not well understood. However, it is believed that the compound acts as an electrophile and reacts with nucleophiles to form covalent bonds. The compound has been shown to react with amines and alcohols to form amides and esters, respectively.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1S)-(9CI) are not well studied. However, the compound has been shown to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound has also been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1S)-(9CI) has several advantages for lab experiments. The compound is stable and can be easily synthesized. It is also relatively inexpensive and readily available. However, the compound has some limitations. It is highly reactive and can react with a wide range of nucleophiles, which can make it difficult to control the reaction. The compound is also toxic and can be hazardous to handle.
Direcciones Futuras
There are several future directions for the use of Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1S)-(9CI) in scientific research. The compound can be used in the synthesis of new compounds for drug discovery. It can also be used in the development of new materials for various applications, including sensors and catalysts. The compound can also be used in the study of the mechanism of action of various enzymes and proteins. Further research is needed to fully understand the potential applications of Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1S)-(9CI) in scientific research.
Conclusion:
Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1S)-(9CI) is a chemical compound that has been widely used in scientific research. The compound has several advantages for lab experiments, including stability, ease of synthesis, and availability. However, the compound also has some limitations, including reactivity and toxicity. Further research is needed to fully understand the potential applications of Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1S)-(9CI) in scientific research.
Métodos De Síntesis
The synthesis of Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1S)-(9CI) involves the reaction of norcamphor-4,7-dione with thionyl chloride. This reaction results in the formation of the carbonyl chloride derivative of norcamphor-4,7-dione. The compound can also be synthesized by the reaction of norcamphor-4,7-dione with oxalyl chloride in the presence of a base.
Aplicaciones Científicas De Investigación
Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1S)-(9CI) has been widely used in scientific research. The compound has been used as a reagent in organic chemistry for the synthesis of various compounds. It has been used in the synthesis of chiral bicyclic lactams and in the preparation of enantiomerically pure β-lactams. The compound has also been used in the synthesis of chiral bicyclic amino acids.
Propiedades
Número CAS |
129646-48-6 |
|---|---|
Nombre del producto |
Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1S)-(9CI) |
Fórmula molecular |
C11H15ClO2 |
Peso molecular |
214.69 g/mol |
Nombre IUPAC |
(1S,4R)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carbonyl chloride |
InChI |
InChI=1S/C11H15ClO2/c1-9(2)10(3)4-5-11(9,8(12)14)6-7(10)13/h4-6H2,1-3H3/t10-,11+/m0/s1 |
Clave InChI |
CLJXHQSQYSJUOH-WDEREUQCSA-N |
SMILES isomérico |
C[C@@]12CC[C@@](C1(C)C)(CC2=O)C(=O)Cl |
SMILES |
CC1(C2(CCC1(CC2=O)C(=O)Cl)C)C |
SMILES canónico |
CC1(C2(CCC1(CC2=O)C(=O)Cl)C)C |
Sinónimos |
Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-N-[3-(2-chlorobenzoyl)thiophen-2-yl]acetamide](/img/structure/B154316.png)
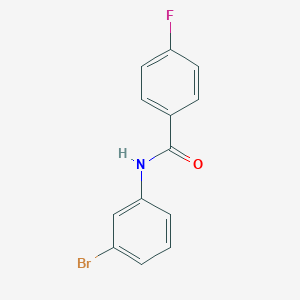

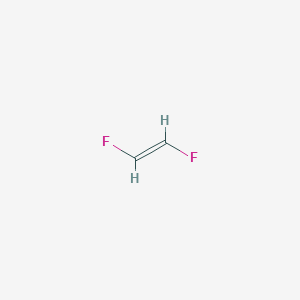


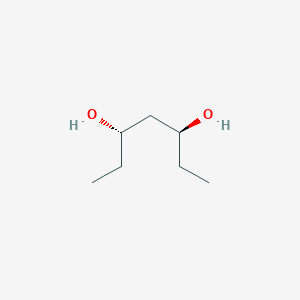


![[(3R)-4-Acetyloxy-3-bromobutyl] acetate](/img/structure/B154335.png)
